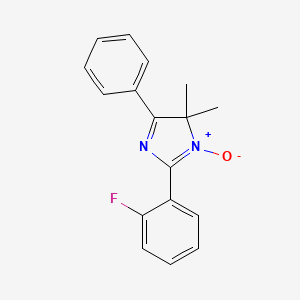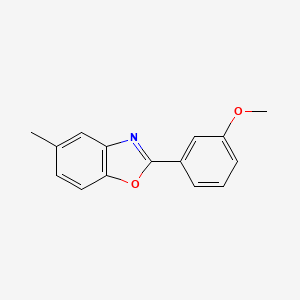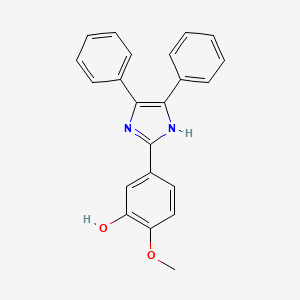
2-(2-Fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium is a synthetic compound belonging to the class of imidazolium salts. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the imidazolium ring, which is further substituted with two methyl groups. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the imidazole derivative with a fluorobenzene derivative in the presence of a strong base.
Oxidation: The imidazole ring is oxidized to form the imidazolium salt. This can be achieved using an oxidizing agent such as hydrogen peroxide or a peracid.
Methylation: The final step involves the methylation of the imidazolium ring to introduce the two methyl groups. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to convert the imidazolium salt back to the imidazole derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Strong bases such as sodium hydride, potassium tert-butoxide
Coupling Reactions: Palladium catalysts, boronic acids
Major Products
The major products formed from these reactions include various substituted imidazolium salts, biaryl derivatives, and higher oxidation state compounds.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. The presence of the fluorophenyl group enhances its binding affinity to certain targets, making it a potent inhibitor or activator of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenyl derivatives: Compounds such as 2-Fluorodeschloroketamine and 2-Fluoromethamphetamine share the fluorophenyl group but differ in their overall structure and applications.
Imidazolium salts: Other imidazolium salts, such as 1-butyl-3-methylimidazolium chloride, share the imidazolium core but differ in their substituents and properties.
Uniqueness
2-(2-Fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium is unique due to the combination of the fluorophenyl group and the imidazolium ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-17(2)15(12-8-4-3-5-9-12)19-16(20(17)21)13-10-6-7-11-14(13)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGADSJMDCCCZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=[N+]1[O-])C2=CC=CC=C2F)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)
![1-[[3-(Trifluoromethyl)phenyl]methyl]azocane](/img/structure/B5745858.png)


![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B5745881.png)



![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)

![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5745940.png)
